Ethyl (3R)-3-amino-3-(thiophen-2-YL)propanoate
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Overview
Description
Ethyl (3R)-3-amino-3-(thiophen-2-YL)propanoate is an organic compound that features a thiophene ring, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R)-3-amino-3-(thiophen-2-YL)propanoate can be achieved through several methods. One common approach involves the reaction of ethyl 3-oxo-3-(thiophen-2-yl)propanoate with an amine under reductive conditions. This reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the keto group to an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. For instance, whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to its corresponding amino alcohol with excellent enantioselectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-amino-3-(thiophen-2-YL)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used to form amides.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized products.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Ethyl (3R)-3-amino-3-(thiophen-2-YL)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which Ethyl (3R)-3-amino-3-(thiophen-2-YL)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the amino group can form hydrogen bonds with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(furan-2-yl)propanoate
- Ethyl 3-amino-3-(pyridin-2-yl)propanoate
- Ethyl 3-amino-3-(benzofuran-2-yl)propanoate
Uniqueness
Ethyl (3R)-3-amino-3-(thiophen-2-YL)propanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocycles like furan or pyridine. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C9H13NO2S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m1/s1 |
InChI Key |
XYBONARLWNRZCA-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=CS1)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CS1)N |
Origin of Product |
United States |
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